Naugard XL-1

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Naugard XL-1 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with ethyl oxalyl chloride to form an intermediate, which is then reacted with 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid. The reaction conditions typically involve the use of solvents like chloroform and catalysts to facilitate the process. Industrial production methods focus on optimizing yield and purity while ensuring compliance with regulatory standards .

Analyse Chemischer Reaktionen

Naugard XL-1 undergoes several types of chemical reactions, including:

Oxidation: It acts as an antioxidant, preventing the oxidation of polymers by scavenging free radicals.

Reduction: It can reduce metal ions, thereby deactivating them and preventing catalytic degradation of polymers.

Substitution: The phenolic groups in this compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Naugard XL-1 is extensively used as a stabilizer in polymer chemistry. Its antioxidant properties help prevent oxidative degradation of polymers, which can be catalyzed by residual metallic ions present in materials like polyolefins and polystyrenics. By scavenging free radicals, this compound enhances the longevity and durability of these materials .

Biological Research

In biological systems, this compound has been investigated for its potential antioxidant properties. It may play a role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Medical Applications

The compound has been explored for use in drug formulations to enhance stability. Its ability to deactivate metal ions can prevent degradation of sensitive pharmaceutical compounds during storage and use.

Industrial Applications

This compound is widely utilized in the plastics industry, particularly in formulations that require enhanced stability against oxidative damage. It is effective in improving the performance of plastic products by mitigating the effects of metal-induced degradation .

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Prevents polymer oxidation by neutralizing free radicals.

- Reduction : Reduces metal ions, thus deactivating them.

- Substitution : The phenolic groups can engage in substitution reactions with other reagents.

Case Study 1: Polymer Stability

A study conducted on polyolefin samples incorporated with this compound demonstrated significant improvements in thermal stability compared to control samples without the additive. The results indicated that the presence of this compound reduced oxidation rates by up to 50% over extended periods at elevated temperatures .

Case Study 2: Biological Efficacy

In an experimental setup involving cell cultures exposed to oxidative stress, this compound exhibited protective effects by reducing cell death rates significantly when compared to untreated controls. This highlights its potential applications in therapeutic settings aimed at mitigating oxidative damage .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Naugard XL-1 is unique due to its dual functionality as both an antioxidant and a metal deactivator. Similar compounds include:

Naugard P: Primarily an antioxidant.

Irganox 1010: Another antioxidant with different structural properties.

Naugard 445: Functions mainly as an antioxidant but lacks metal deactivation properties. Compared to these compounds, this compound offers the advantage of dual functionality, making it more versatile in applications where both antioxidant and metal deactivation properties are required

Biologische Aktivität

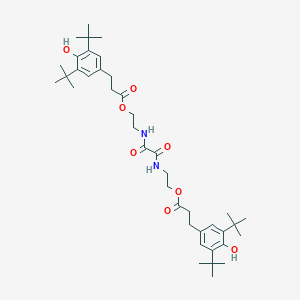

Naugard XL-1, chemically known as (Oxalylbis(azanediyl))bis(ethane-2,1-diyl) bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate), is a compound recognized for its dual functionality as an antioxidant and a metal deactivator . This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C40H60N2O8

- Molecular Weight : 696.9 g/mol

- Appearance : White to off-white powder

- Solubility : Partly soluble in organic solvents; insoluble in water

This compound exhibits its biological activity through two primary mechanisms:

- Antioxidant Activity : It scavenges free radicals, thereby preventing oxidative stress that can lead to cellular damage. This property is crucial in various biological systems where oxidative damage is a concern.

- Metal Deactivation : The compound binds to and deactivates metallic ions that can catalyze oxidative reactions. This function is particularly important in polymer applications where metal ions may accelerate degradation processes.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress in biological systems. |

| Metal Deactivator | Binds with metal ions to prevent catalytic oxidation in polymers and other materials. |

| Safety Profile | Exhibits low toxicity; no significant adverse effects observed in animal studies. |

Toxicological Studies

A subchronic feeding study conducted on beagle dogs revealed that this compound has a favorable safety profile. Key findings include:

- No observable adverse effects at high doses.

- Parameters assessed included body weight, organ weight, blood chemistry, and histopathological examinations, all showing no significant differences from control groups.

Antioxidant Efficacy

Research indicates that this compound effectively reduces oxidative damage in various biological models. For instance:

- In vitro studies demonstrated its ability to mitigate oxidative stress induced by reactive oxygen species (ROS) in cellular models.

- Its antioxidant properties are enhanced when used in combination with other antioxidants, suggesting potential synergistic effects.

Applications in Industry and Research

This compound is widely used across several fields due to its unique properties:

- Polymer Chemistry : Acts as a stabilizer to prevent degradation of polymers exposed to heat and light.

- Pharmaceuticals : Investigated for enhancing the stability of drug formulations by protecting active ingredients from oxidation.

- Food Industry : Potential applications in food packaging materials to prolong shelf life by preventing oxidative spoilage.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Naugard 445 | C30H50N2O4 | Primarily an antioxidant; effective against heat aging. |

| Irganox 1010 | C27H46O3 | Hindered phenolic antioxidant; provides thermal stability. |

| This compound | C40H60N2O8 | Dual functionality as both an antioxidant and metal deactivator. |

Case Study 1: Polymer Stability Enhancement

In a study examining the efficacy of this compound in polyolefins, the compound was shown to significantly improve thermal stability compared to controls without antioxidants. The results indicated reduced degradation rates under accelerated aging conditions.

Case Study 2: Pharmaceutical Formulation Stability

A formulation study highlighted the role of this compound in maintaining the integrity of active pharmaceutical ingredients (APIs) during storage. Samples treated with this compound exhibited lower degradation rates over time compared to untreated samples.

Eigenschaften

IUPAC Name |

2-[[2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylamino]-2-oxoacetyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60N2O8/c1-37(2,3)27-21-25(22-28(33(27)45)38(4,5)6)13-15-31(43)49-19-17-41-35(47)36(48)42-18-20-50-32(44)16-14-26-23-29(39(7,8)9)34(46)30(24-26)40(10,11)12/h21-24,45-46H,13-20H2,1-12H3,(H,41,47)(H,42,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWDLAHVJDUQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCNC(=O)C(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052450 | |

| Record name | 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

70331-94-1 | |

| Record name | 2,2′-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70331-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naugard XL-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070331941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-dioxoethylene)bis(iminoethylene) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings of the subchronic feeding study of Naugard XL-1 in beagle dogs?

A1: The study found no observable adverse effects in beagle dogs even at high doses of this compound. The researchers examined a range of health parameters, including body weight, food consumption, organ weight, blood counts, blood chemistry, urine composition, and conducted ophthalmic, gross, and histopathological examinations. Across all these measures, there were no statistically significant differences between the dogs fed this compound and the control group. This suggests that this compound exhibits a favorable safety profile in this animal model under the study's conditions. []

Q2: What is the significance of these findings in the context of this compound's potential applications?

A2: While this study focuses on safety and toxicology, the absence of observable adverse effects across a range of doses is a positive indicator for its potential use in various applications. This information is particularly valuable during the early stages of product development where understanding a compound's safety profile is crucial. Further research, including long-term studies, will be essential to comprehensively evaluate this compound's safety profile for different applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.